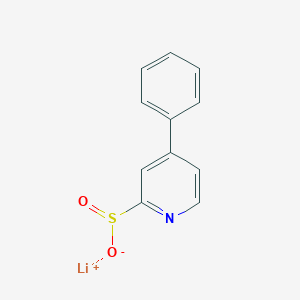![molecular formula C18H24Cl2N2S B6602259 N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride CAS No. 2172212-69-8](/img/structure/B6602259.png)
N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride” is a chemical compound with the CAS Number: 2172212-69-8 . It has a molecular weight of 371.37 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name of the compound is N1-(2-chloroethyl)-N2-(2-(((2,4-dimethylphenyl)thio)phenyl)ethane-1,2-diamine hydrochloride . The InChI code is 1S/C18H23ClN2S.ClH/c1-14-7-8-17(15(2)13-14)22-18-6-4-3-5-16(18)21-12-11-20-10-9-19;/h3-8,13,20-21H,9-12H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Fluorescent Compounds for Anti-tumor Effects
Researchers have synthesized fluorescent derivatives of melphalan (a chemotherapeutic agent) and other amino acids, including compounds structurally related to the chemical compound . These fluorescent compounds were tested for their anti-tumor effects against the Walker tumor 256 in rats. Such research demonstrates the potential use of this compound in creating fluorescent markers for cancer research and treatment evaluation (J. Everett, M. H. Baker, & F. Bergel, 1968).
Corrosion Inhibition
A study focused on a similar compound's efficacy as a corrosion inhibitor on mild steel surfaces in acidic environments. This research is crucial for developing new materials that resist corrosion, extending the lifespan of metal structures and components in harsh chemical environments (D. Daoud, T. Douadi, S. Issaadi, & S. Chafaa, 2014).
Antimicrobial Activity
Another area of research involves the synthesis and antimicrobial activity of compounds structurally related to N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride. These studies focus on developing new antimicrobial agents to combat resistant strains of bacteria, showcasing the potential of such compounds in pharmaceutical applications (P. C. Jalihal, Suresh Sharabasappa, & B. Kilarimath, 2009).
Water-Soluble Hydrogen Donors
Research into the development of water-soluble hydrogen donors for the photometric determination of hydrogen peroxide includes derivatives of aniline compounds. These compounds are vital for analytical chemistry applications, especially in enzymatic assays and biochemical research (Katsumi Tamaoku, K. Ueno, Kayoko Akiura, & Y. Ohkura, 1982).
Metabolism of Alkylating Agents
Studies on the metabolism of 2-chloroethylarylamines, structurally related compounds, have provided insights into their biological breakdown and excretion. This research is crucial for understanding the pharmacokinetics and dynamics of potential therapeutic agents, contributing to the development of drugs with optimized efficacy and reduced toxicity (J. Roberts & G. P. Warwick, 1963).
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-chloroethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2S.ClH/c1-14-7-8-17(15(2)13-14)22-18-6-4-3-5-16(18)21-12-11-20-10-9-19;/h3-8,13,20-21H,9-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBZYGKPLJCUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2NCCNCCCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)

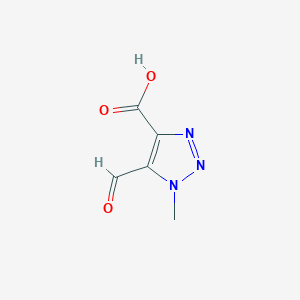
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)
![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)
![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)
![1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B6602206.png)
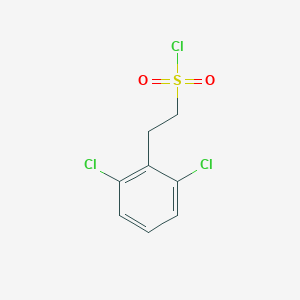
![methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6602215.png)
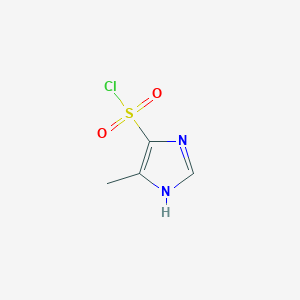
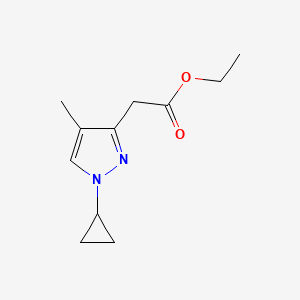
![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)
![ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans](/img/structure/B6602249.png)
